molecular formula C19H20N4O2S B2988572 3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide CAS No. 2380193-36-0

3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide

Cat. No.: B2988572
CAS No.: 2380193-36-0
M. Wt: 368.46
InChI Key: NNEBFHKFDHAHOI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thieno[3,2-d]pyrimidine derivative.

    Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where an appropriate azetidinyl precursor reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the azetidinyl-thieno[3,2-d]pyrimidine intermediate, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-25-15-5-2-13(3-6-15)4-7-17(24)22-14-10-23(11-14)19-18-16(8-9-26-18)20-12-21-19/h2-3,5-6,8-9,12,14H,4,7,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBFHKFDHAHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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